molecular formula C14H15BF3NO5 B1518600 1-Boc-5-(trifluoromethoxy)indole-2-boronic acid CAS No. 1034566-16-9

1-Boc-5-(trifluoromethoxy)indole-2-boronic acid

Cat. No.: B1518600
CAS No.: 1034566-16-9
M. Wt: 345.08 g/mol
InChI Key: NXJYBHYZMYXEJG-UHFFFAOYSA-N
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Description

1-Boc-5-(trifluoromethoxy)indole-2-boronic acid is a specialized organic compound characterized by its boronic acid group and trifluoromethoxy substituent on the indole ring

Scientific Research Applications

1-Boc-5-(trifluoromethoxy)indole-2-boronic acid has several applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

  • Biology: Employed in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

Boronic acids and their esters, such as this compound, are often used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Mode of Action

The compound 1-Boc-5-(trifluoromethoxy)indole-2-boronic acid is involved in Suzuki-Miyaura cross-coupling reactions . In these reactions, the compound acts as an organoboron reagent. The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water . Therefore, their hydrolysis rate, which can be considerably accelerated at physiological pH, could impact their bioavailability .

Result of Action

The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests that it plays a role in the formation of new carbon-carbon bonds . This could potentially lead to the synthesis of new organic compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, these compounds are only marginally stable in water, and their hydrolysis rate can be considerably accelerated at physiological pH . Therefore, the compound’s stability and efficacy could be influenced by factors such as pH and the presence of water.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-5-(trifluoromethoxy)indole-2-boronic acid can be synthesized through several synthetic routes. One common method involves the reaction of 5-(trifluoromethoxy)indole with a boronic acid derivative under specific conditions. The reaction typically requires a catalyst, such as a palladium or nickel complex, and may involve the use of a base to facilitate the formation of the boronic acid group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-5-(trifluoromethoxy)indole-2-boronic acid can undergo various types of chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: The compound can be reduced to form different derivatives.

  • Substitution: The indole ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

  • Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution product.

Major Products Formed:

  • Boronic Esters: Formed through the oxidation of the boronic acid group.

  • Reduced Derivatives: Resulting from the reduction of the boronic acid group.

  • Substituted Indoles: Produced through substitution reactions on the indole ring.

Comparison with Similar Compounds

1-Boc-5-(trifluoromethoxy)indole-2-boronic acid can be compared with other similar compounds, such as:

  • 1-Boc-indole-2-boronic acid: Lacks the trifluoromethoxy group, resulting in different reactivity and biological activity.

  • 5-(Trifluoromethoxy)indole-2-boronic acid: Does not have the Boc-protecting group, affecting its stability and reactivity.

  • Indole-2-boronic acid derivatives: Various other derivatives with different substituents on the indole ring, leading to diverse chemical and biological properties.

Properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethoxy)indol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BF3NO5/c1-13(2,3)24-12(20)19-10-5-4-9(23-14(16,17)18)6-8(10)7-11(19)15(21)22/h4-7,21-22H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJYBHYZMYXEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)OC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BF3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656456
Record name [1-(tert-Butoxycarbonyl)-5-(trifluoromethoxy)-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034566-16-9
Record name [1-(tert-Butoxycarbonyl)-5-(trifluoromethoxy)-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1034566-16-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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